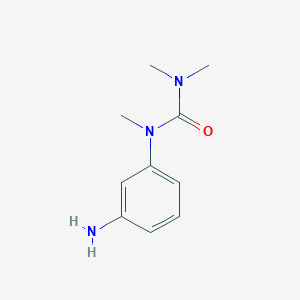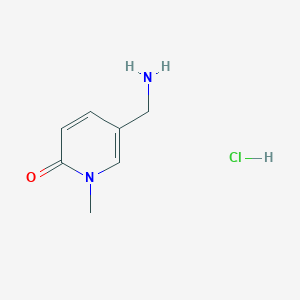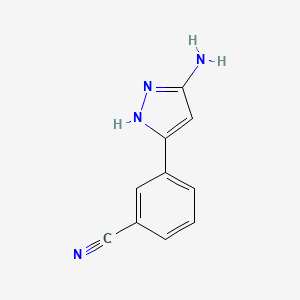
1-(3-Aminophenyl)-1,3,3-trimethylurea
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
1. Chemical Sensing
1-(3-Aminophenyl)-1,3,3-trimethylurea derivatives have been utilized in the synthesis of chemical sensors. One such derivative, 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea, showed promising applications as a chemical sensor, particularly for the binding interaction with metal ions, as examined by UV-vis spectrometry (Ngah et al., 2016).
2. Pharmaceutical Applications
Derivatives of 1-(3-Aminophenyl)-1,3,3-trimethylurea have been explored for pharmaceutical applications. For instance, a series of 1-(2-aminophenyl)-3-arylurea derivatives were synthesized and evaluated for their inhibitory activity against Ephrin type-A receptor 2 (EphA2) and histone deacetylases (HDACs). These compounds, particularly 5a and 5b, showed potent antiproliferative activities against human cancer cell lines, making them potential EphA2-HDAC dual inhibitors (Zhu et al., 2016).
3. Material Science and Engineering
In the field of materials science, derivatives of 1-(3-Aminophenyl)-1,3,3-trimethylurea have been incorporated into the synthesis of high-performance polymers. For instance, novel heat-resistant and organosoluble poly(thiourea-amide-imide)s were synthesized, demonstrating improved thermal properties and flame retardancy. This was attributed to the incorporation of thiourea functionalities into the polymer backbone, underscoring the compound's utility in developing materials for high-performance applications (Kausar et al., 2011).
4. Environmental Applications
Derivatives of 1-(3-Aminophenyl)-1,3,3-trimethylurea have also been utilized in environmental science, particularly in the development of new methods for preconcentration of trace elements. For example, 1-(2-aminoethyl)-3-phenylurea-modified silica gel was developed as a solid-phase extractant for the preconcentration of trace Sc(III), highlighting its potential utility in environmental monitoring and analysis (Tu et al., 2010).
Mécanisme D'action
Target of Action
A structurally similar compound, 1-[1-(3-aminophenyl)-3-tert-butyl-1h-pyrazol-5-yl]-3-phenylurea, has been reported to target the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Biochemical Pathways
If it indeed targets the proto-oncogene tyrosine-protein kinase src, it could potentially influence pathways related to cell growth and survival .
Result of Action
If it acts on the proto-oncogene tyrosine-protein kinase src, it could potentially influence cell growth and survival .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-aminophenyl)-1,3,3-trimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12(2)10(14)13(3)9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRGVFCXVNNRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1505050-02-1 | |
| Record name | 1-(3-aminophenyl)-1,3,3-trimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)




![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)
![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)
![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)



